Sodium metaarsenate

Vue d'ensemble

Description

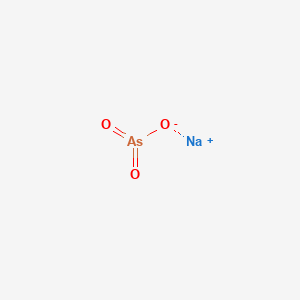

Sodium metaarsenate is also referred to as sodium meta-arsenite . It is the sodium salt of arsenous acid .

Synthesis Analysis

This compound is produced by treating arsenic trioxide with sodium carbonate or sodium hydroxide . Sodium (meta)arsenite can be used as a precursor in the synthesis of nano-sized arsenic imprinted polymer which is used as a sensor in the determination of arsenic .

Molecular Structure Analysis

The molecular formula of this compound is AsNaO3 .

Chemical Reactions Analysis

This compound, like other alkali metals, is highly reactive. It is soluble in water and forms complex ions .

Physical and Chemical Properties Analysis

This compound is typically observed as a colorless or white crystalline powder . It is highly soluble in water and deliquescent in moist air . An important characteristic of this compound is its toxicity, attributed to the presence of arsenic, a well-known poison .

Applications De Recherche Scientifique

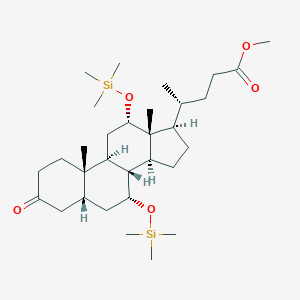

Oncological Applications : Sodium metaarsenite (KML001) has shown potential as a cancer treatment agent, particularly in prostate cancer and acute myeloid leukemia (AML). It targets telomeres, causing telomere erosion, DNA damage signaling, and apoptosis in cancer cells. It does not directly inhibit telomerase but binds to telomeric sequences, leading to the translocation of the telomerase catalytic subunit into the cytoplasm (Phatak et al., 2008), (Yoon et al., 2015).

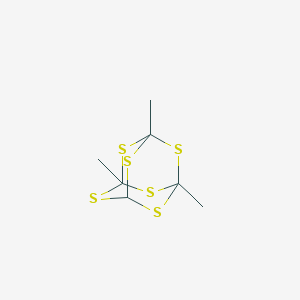

Soil and Environmental Science : Sodium metaarsenate is a component of metam sodium, a widely used soil fumigant for pest control. Its breakdown product, methyl isothiocyanate (MITC), has high toxicity and potential for volatilization, impacting air quality. Research indicates that surface water sealing can reduce MITC emissions from metam sodium, thus maintaining air quality while controlling pests (Zheng et al., 2006). Additionally, the impact of metam sodium on soil microbial communities has been studied, revealing changes in microbial activity and diversity post-application (Sederholm et al., 2017).

Compatibility with Other Substances : There's evidence of the incompatibility of metam sodium with certain halogenated fumigants, such as chloropicrin and 1,3-dichloropropene. This suggests that simultaneous application of these substances may not be effective for pest control, and alternative application methods are recommended (Guo et al., 2005).

Pesticide Biotransformation : Sodium arsenate, a related compound, undergoes biotransformation in various environmental contexts, potentially leading to both more and less toxic compounds. This is a critical factor in assessing the environmental impact of such pesticides (Shariatpanahi et al., 1981).

Safety and Hazards

Orientations Futures

Sodium-based batteries, which could potentially include Sodium metaarsenate, are being explored as an alternative to lithium-ion batteries due to the abundance of sodium resources . This is part of a broader initiative to develop specific and quantifiable research, development, and deployment (RD&D) pathways to achieve targets identified in the Long-Duration Storage Shot .

Propriétés

InChI |

InChI=1S/AsHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSRNEWGVNQDQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Arsenenic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70858818 | |

| Record name | Sodium metaarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15120-17-9 | |

| Record name | Arsenenic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metaarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)